molecular formula C12H18O3 B12589095 {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol CAS No. 606494-95-5

{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol

Cat. No.: B12589095
CAS No.: 606494-95-5
M. Wt: 210.27 g/mol
InChI Key: AGLVBRKTQYDLCC-UHFFFAOYSA-N
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Description

{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethoxy group and an isopropoxy group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol typically involves the reaction of 3-ethoxyphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to enhance thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxyphenol: Lacks the isopropoxy group, making it less versatile in certain applications.

    4-Isopropoxyphenol: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    Phenol: The simplest member of the phenol family, lacking both the ethoxy and isopropoxy groups.

Uniqueness

{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol is unique due to the presence of both ethoxy and isopropoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

606494-95-5

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(3-ethoxy-4-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C12H18O3/c1-4-14-12-7-10(8-13)5-6-11(12)15-9(2)3/h5-7,9,13H,4,8H2,1-3H3

InChI Key

AGLVBRKTQYDLCC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OC(C)C

Origin of Product

United States

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